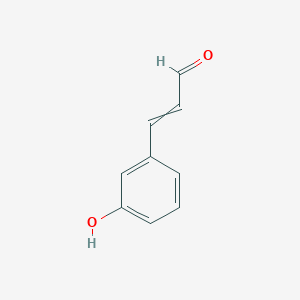

3-Hydroxycinnamaldehyde

描述

属性

分子式 |

C9H8O2 |

|---|---|

分子量 |

148.16 g/mol |

IUPAC 名称 |

3-(3-hydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H |

InChI 键 |

DCHPWNOJPJRSEA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)O)C=CC=O |

产品来源 |

United States |

准备方法

Reaction Protocol

-

Reagents :

-

3-Hydroxybenzaldehyde: 1,221 mg

-

Acetonitrile: 20 mL

-

Acetaldehyde: 3 mL

-

Potassium hydroxide: 1,200 mg

-

-

Procedure :

-

Combine 3-hydroxybenzaldehyde and acetonitrile in a reactor.

-

Add acetaldehyde under continuous stirring at room temperature (25°C).

-

Stir for 20 minutes, then introduce KOH.

-

Maintain stirring for 2 hours at 25°C.

-

Isolate the product via vacuum filtration and purify using recrystallization.

-

Mechanistic Insights

The reaction proceeds via a base-catalyzed aldol condensation (Figure 1):

The use of acetonitrile enhances solubility of intermediates, while room-temperature conditions suppress side reactions.

Comparative Analysis of Methods

Table 1: Comparison of Preparation Methods

| Parameter | Conventional Method | Patent CN108863745A |

|---|---|---|

| Catalyst | NaOH | KOH |

| Solvent | Ethanol | Acetonitrile |

| Reaction Time (hours) | 4–6 | 2 |

| Temperature (°C) | 60–80 | 25 |

| Yield (%) | 60–65 | 76.5–77.2 |

The patent method achieves a 15–17% yield improvement by eliminating energy-intensive heating and optimizing catalyst loading.

Critical Factors Influencing Preparation

Catalyst Selection

Potassium hydroxide outperforms NaOH due to:

Solvent Effects

Acetonitrile’s low polarity (dielectric constant = 37.5) facilitates:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Hydroxycinnamaldehyde in laboratory settings?

- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of cinnamyl alcohol derivatives. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) can validate molecular weight . For analogs like 2′-hydroxycinnamaldehyde, biotin-conjugated pull-down assays and thermal shift assays (e.g., CETSA) have been used to confirm binding interactions .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC coupled with photodiode array (PDA) detection to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Differential scanning calorimetry (DSC) identifies polymorphic changes, while gas chromatography (GC) detects volatile impurities. Reference standards from NIST or certified suppliers ensure calibration accuracy .

Q. How can researchers evaluate the basic biological activity of this compound in preliminary assays?

- Methodological Answer : Conduct dose-response experiments in cell viability assays (e.g., MTT or resazurin reduction) across cancer/normal cell lines. For anti-inflammatory activity, measure inhibition of NF-κB or COX-2 via ELISA. Antioxidant potential can be tested using DPPH radical scavenging assays. Always include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in studies reporting ROS-dependent vs. ROS-independent mechanisms of this compound in cancer cell apoptosis?

- Methodological Answer :

- Step 1 : Use ROS scavengers (e.g., NAC or glutathione) to determine if apoptosis is reversed .

- Step 2 : Perform time-course experiments to distinguish primary (direct STAT3 inhibition) vs. secondary (ROS-mediated) effects.

- Step 3 : Validate via dual-reporter assays (e.g., STAT3-luciferase + ROS-sensitive fluorescent probes). Conflicting results may arise from cell-type-specific redox environments or compound concentration thresholds .

Q. How can target specificity of this compound be confirmed to rule off-target effects in signaling pathways?

- Methodological Answer :

- Biochemical : Drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP) identifies direct binding partners .

- Genetic : CRISPR/Cas9 knockout of STAT3 in cell models to assess dependency of observed effects.

- Computational : Molecular docking against STAT3’s SH2 domain (PDB ID: 1BG1) followed by mutagenesis studies to validate binding residues .

Q. What methodologies are optimal for elucidating the apoptosis-inducing mechanisms of this compound in drug-resistant cancer models?

- Methodological Answer :

- Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis.

- Western blot : Monitor cleavage of caspases (e.g., caspase-3, PARP) and Bcl-2 family proteins.

- Transcriptomics : RNA-seq to identify dysregulated apoptosis-related genes (e.g., BAX, BCL2L1). For resistant models, combine with ABC transporter inhibitors (e.g., verapamil) to assess efflux pump involvement .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed in preclinical studies?

- Methodological Answer :

- Challenge : Low bioavailability due to rapid metabolism.

- Solutions :

- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability.

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release.

- In silico modeling : Use tools like GastroPlus to predict absorption/distribution based on logP (-0.7 to 1.2) and solubility (~2.5 mg/mL) .

Q. How can synergistic interactions between this compound and conventional chemotherapeutics be systematically investigated?

- Methodological Answer :

- Combinatorial screening : Use a checkerboard assay to calculate combination indices (CI) via Chou-Talalay method.

- Mechanistic studies : RNA-seq or phosphoproteomics to identify overlapping vs. unique pathways (e.g., STAT3 + MAPK crosstalk).

- In vivo validation : Xenograft models treated with sub-therapeutic doses of both agents to assess tumor growth delay .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values of this compound across studies?

- Methodological Answer :

- Variable sources : Compare compound purity (HPLC ≥98% vs. lower grades) and cell passage numbers.

- Assay conditions : Standardize incubation time (48–72 hr), serum concentration (e.g., 10% FBS), and seeding density.

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to calculate weighted IC₅₀ ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。